molecular formula C9H12F3NO4 B12522173 1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester CAS No. 653595-60-9

1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester

Cat. No.: B12522173
CAS No.: 653595-60-9
M. Wt: 255.19 g/mol
InChI Key: FIIUCSBQXFTRCA-UHFFFAOYSA-N
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Description

Table 1: Structurally Related Trifluoromethyl Aziridine Derivatives

Compound Name Substituents Key Applications
cis-1-Tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine -Ts at N1, -CH₂OTs at C2, -CF₃ at C3 Precursor to benzo-fused heterocycles
2-(Trifluoromethyl)-1-(p-toluenesulfonyl)aziridine -Ts at N1, -CF₃ at C2 Ring-opening cross-coupling
1-Benzoyl-2-(trifluoromethyl)aziridine -Bz at N1, -CF₃ at C2 Diastereoselective diamine synthesis

These analogs demonstrate versatility in medicinal and agrochemical synthesis. For example, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine undergoes nucleophile-directed transformations to yield dithianes, oxathianes, and morpholines. Similarly, 2-(trifluoromethyl)aziridines participate in transition metal-catalyzed ring-opening reactions with heterocycles, enabling stereoselective C–N bond formation.

The diethyl ester groups in the target compound enhance solubility in organic solvents, facilitating its use in multistep synthetic protocols. Unlike tosylated or benzoylated analogs, the ester substituents may offer orthogonal reactivity for sequential functionalization.

Properties

CAS No.

653595-60-9

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

diethyl 2-(trifluoromethyl)aziridine-1,2-dicarboxylate

InChI

InChI=1S/C9H12F3NO4/c1-3-16-6(14)8(9(10,11)12)5-13(8)7(15)17-4-2/h3-5H2,1-2H3

InChI Key

FIIUCSBQXFTRCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN1C(=O)OCC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis from Trifluoromethylated Imines

Imine Formation and Subsequent Aziridination

One of the most direct approaches to synthesize the target compound involves the reaction of trifluorinated imines with diazo compounds. This method utilizes the nucleophilic addition of a diazo ester to an imine bearing a trifluoromethyl group.

Synthesis via Ethyl Diazoacetate Addition

The reaction between trifluoroaldimines and ethyl diazoacetate in the presence of Lewis acid catalysts provides an efficient route to trifluoromethylated aziridine-2-carboxylates. Typically, the reaction proceeds as follows:

  • Formation of the trifluoromethylated imine
  • Addition of ethyl diazoacetate in the presence of a Lewis acid catalyst
  • Cyclization to form the aziridine ring

When performed under optimized conditions (ether as solvent, -78°C, BF3·Et2O as catalyst), the reaction yields predominantly the cis isomer of the aziridine carboxylate with yields exceeding 86%. This stereoselectivity is particularly valuable for controlling the configuration of the resulting aziridine.

Hexafluoroisopropanol (HFIP) as Reaction Medium

The use of HFIP as a reaction medium has been shown to enhance the efficiency of aziridination reactions. When trifluoroaldimines bearing PMP (para-methoxyphenyl), Bn (benzyl), or Ph2CH groups react with ethyl diazoacetate in HFIP in the presence of catalytic amounts (10 mol%) of Yb(OTf)3 or BF3·Et2O, the corresponding aziridines are produced in yields ranging from 64% to 90%. The cis/trans ratios typically vary from 60:40 to 70:30.

One-Pot Three-Component Aziridination

A particularly efficient approach involves a one-pot, three-component reaction system. This method combines fluoral ethyl hemiacetal, an aromatic amine, and ethyl diazoacetate in the presence of either Yb(OTf)3 or BF3·Et2O in HFIP. The resulting aziridines are formed with good yields and predominantly cis stereochemistry.

Diastereoselective Approaches

For achieving higher stereochemical control, chiral diazoacetates have been employed. The use of (R)-pantolactone-containing diazo esters allows the conversion to trifluoromethylated aziridines with both high cis stereoselectivity (up to 99:1) and diastereoselectivity (up to 94%).

Synthesis via Cyclization of β-Haloamines

Modified Wenker Synthesis

The classical Wenker synthesis involves the conversion of amino alcohols to sulfate esters followed by intramolecular cyclization. While the original method employs strongly acidic conditions unsuitable for ester-containing substrates, modified versions have been developed that are applicable to the synthesis of aziridinecarboxylic esters.

For the preparation of trifluoromethylated aziridines, a modified approach involves:

  • Conversion of a β-amino alcohol containing a trifluoromethyl group to a sulfonate ester
  • Base-mediated intramolecular cyclization to form the aziridine ring

Halogenation-Cyclization Sequence

Another approach utilizes a halogenation-cyclization sequence:

  • Preparation of β-haloamines containing trifluoromethyl and carboxylic ester groups
  • Treatment with base to induce intramolecular cyclization

This strategy has been demonstrated in the synthesis of various trifluoromethylated aziridines and could be adapted for the preparation of the diethyl ester of 2-(trifluoromethyl)-1,2-aziridinedicarboxylic acid.

Synthesis from Epoxides

Ring-Opening of Trifluoromethylated Epoxides

Epoxides serve as valuable precursors for the synthesis of aziridines. For trifluoromethylated aziridines, the following route has proven effective:

  • Ring opening of (S)-3,3,3-trifluoropropene oxide with an appropriate nitrogen nucleophile
  • Conversion of the resulting β-amino alcohol to an activated derivative
  • Ring closure to form the aziridine

This method has been successfully applied to the synthesis of various trifluoromethylated aziridines with high enantiomeric purity.

Dichlorotriphenylphosphorane-Mediated Cyclization

The ring opening of (S)-3,3,3-trifluoropropene oxide with benzylamine produces a fluorinated amine with an enantiomeric excess of 75%, which can be improved to 99.5% through recrystallization. Subsequent ring closure using dichlorotriphenylphosphorane provides the corresponding aziridine in good yield with high enantiomeric purity.

Synthesis from Trifluoromethylated Diazo Compounds

Aza-Darzens Reaction

The aza-Darzens reaction provides another valuable approach to trifluoromethylated aziridines. In this method, a trifluoromethyl diazomethane is generated in situ and reacted with imines in the presence of a Lewis acid catalyst.

In a representative procedure, trifluoroethylamine hydrochloride is treated with NaNO2 in a water/dichloromethane mixture to generate the trifluoromethyl diazomethane derivative. This intermediate is then reacted with various imines (aromatic glyoxylimines and ethyl glyoxal imine) using BF3·Et2O as a catalyst. The corresponding fluorinated aziridines are isolated in yields ranging from 47% to 78%, with cis/trans diastereoselectivity ratios of 11:1 to 19:1.

Enantioselective Synthesis Using Chiral Catalysts

The use of chiral phosphoric acid catalysts, such as (S)-TRIP, has been shown to improve the stereoselectivity of the aza-Darzens reaction. Careful monitoring of the reaction by 1H and 19F NMR and successive additions of the chiral catalyst (2.5% and 2%) can improve the formation of the cis-aziridine with yields of 65%, a diastereoisomeric ratio of 431:1, and an enantiomeric excess of 99%.

Synthesis from Olefins

Aziridination of Trifluoromethylated Olefins

Fluorinated olefins serve as valuable starting materials for the preparation of trifluoromethylated aziridines. This approach has been demonstrated using 4,4,4-trifluorocrotonate:

  • Treatment of the olefin with ammonia leads to trans-3-trifluoromethyl-2-carbamoylaziridine in 46% yield
  • Reaction with benzylamine provides trans-3-trifluoromethyl-2-methoxycarbonylaziridine in higher yield (70%)

This methodology could potentially be adapted for the synthesis of the diethyl ester of 2-(trifluoromethyl)-1,2-aziridinedicarboxylic acid by using appropriate conditions and reagents.

Summary of Preparation Methods

Table 1 summarizes the key synthetic approaches to trifluoromethylated aziridines that could be adapted for the preparation of 1,2-aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester.

Method Key Reagents Catalysts Temperature Expected Yield Stereoselectivity
Imine-Diazo Addition Trifluoroaldimine, Ethyl diazoacetate BF₃·Et₂O -78°C >86% Predominantly cis
HFIP-Mediated Trifluoroaldimine, Ethyl diazoacetate Yb(OTf)₃ or BF₃·Et₂O Room temperature 64-90% cis/trans 60:40 to 70:30
Three-Component Fluoral hemiacetal, Amine, Diazoacetate Yb(OTf)₃ or BF₃·Et₂O Room temperature Moderate to good Predominantly cis
Modified Wenker β-Amino alcohol, Tosyl chloride Base (e.g., NaH) Reflux Moderate Substrate dependent
Epoxide Ring-Opening (S)-3,3,3-Trifluoropropene oxide, Amine None Room temperature 85% High (e.e. up to 99.5%)
Aza-Darzens CF₃CH₂NH₂·HCl, NaNO₂, Imine BF₃·Et₂O Low temperature 47-78% cis/trans 11:1 to 19:1
Olefin Aziridination 4,4,4-Trifluorocrotonate, Ammonia None Variable 46-70% Predominantly trans

Detailed Reaction Conditions for Selected Methods

Imine-Diazo Addition Method

For the synthesis of trifluoromethylated aziridine-2-carboxylates via the imine-diazo addition approach, the following detailed procedure can be employed:

  • Prepare the trifluoromethylated imine by condensing a suitable amine with trifluoroacetaldehyde or its hemiacetal
  • Dissolve the imine (1.0 equiv) in anhydrous ether
  • Cool the solution to -78°C under inert atmosphere
  • Add BF₃·Et₂O (0.1 equiv) dropwise
  • Add ethyl diazoacetate (1.2 equiv) slowly over 30 minutes
  • Maintain the reaction at -78°C for 3-4 hours
  • Allow the reaction to warm to room temperature
  • Quench with saturated sodium bicarbonate solution
  • Extract with organic solvent, dry, and purify by column chromatography

Three-Component Aziridination

The one-pot, three-component aziridination provides an efficient alternative:

  • Combine fluoral ethyl hemiacetal (1.0 equiv), an appropriate amine (1.0 equiv), and ethyl diazoacetate (1.2 equiv) in HFIP
  • Add Yb(OTf)₃ or BF₃·Et₂O (10 mol%)
  • Stir at room temperature for 12-24 hours
  • Concentrate the reaction mixture
  • Purify by column chromatography

Challenges and Considerations

Several challenges may be encountered in the synthesis of 1,2-aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester:

  • Stereochemical control : Achieving the desired stereochemistry at the C-2 position bearing the trifluoromethyl group requires careful selection of reaction conditions and possibly chiral catalysts.

  • Stability of intermediates : Trifluoromethylated intermediates may exhibit different reactivity patterns compared to their non-fluorinated counterparts, potentially requiring modifications to standard procedures.

  • Introduction of the second carboxylic ester : While most methods focus on aziridines with a single carboxylic ester group, introducing a second ester functionality at the nitrogen atom requires additional synthetic steps.

  • Purification challenges : The separation of stereoisomers and removal of by-products may necessitate specialized purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Synthetic Applications

1.1 Synthesis of Trifluoromethylated Compounds

The compound serves as a precursor for the synthesis of α-trifluoromethyl carboxylic acids and esters through multicomponent coupling reactions. These reactions involve gem-difluoroalkenes and carbon dioxide, resulting in products that are useful in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. The synthetic utility of these methods has been demonstrated with moderate to excellent yields in laboratory settings .

1.2 Ring-Opening Reactions

Aziridines, including 1,2-aziridinedicarboxylic acid derivatives, are known for their ability to undergo nucleophilic ring-opening reactions. This property is exploited in the synthesis of various biologically active molecules. For instance, aziridines can be transformed into amino alcohols through nucleophilic attack by azide ions, which can then be further processed into complex structures like bicyclic triazoles .

Biological Activities

2.1 Antioxidant Properties

Research has indicated that derivatives of 1,2-aziridinedicarboxylic acid can exhibit significant antioxidant properties. A study demonstrated that combinations of pyridine-2,4-dicarboxylic acid diethyl ester with resveratrol could stabilize hypoxic inducible factor-1α (HIF-1α) protein levels in vitro. This stabilization is crucial for enhancing hair growth by activating biological pathways associated with hair density .

2.2 Therapeutic Potential

The compound's derivatives have been investigated for their therapeutic potential in various medical applications. For example, studies have shown that certain aziridine derivatives can act as inhibitors in pathways related to cancer cell proliferation and oxidative stress reduction . This makes them candidates for further development in cancer therapies.

Case Studies

3.1 Clinical Studies on Hair Growth

A randomized clinical study involving the application of pyridine-2,4-dicarboxylic acid diethyl ester combined with resveratrol showed promising results in increasing hair density among participants. The study highlighted the synergistic effect of these compounds on HIF-1α pathways, indicating potential applications in cosmetic formulations aimed at treating hair loss .

3.2 Synthesis and Characterization

In a comprehensive study on the synthesis of aziridine derivatives, researchers documented various methods for obtaining high-purity products through processes like thin-film evaporation and distillation systems. These methodologies ensure that the compounds produced are suitable for further applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Properties Applications
1,2-Aziridinedicarboxylic Acid, 2-(Trifluoromethyl)-, Diethyl Ester Aziridine -CF₃, two ethyl esters High ring strain, electrophilic due to -CF₃, moderate solubility in polar solvents. Reactivity: Nucleophilic ring-opening dominates. Pharmaceutical intermediates, agrochemicals, asymmetric synthesis .
1-Benzyl 2-Methyl Aziridine-1,2-Dicarboxylate () Aziridine Benzyl, methyl esters Bulky benzyl group reduces ring-opening kinetics. Lower electrophilicity compared to -CF₃. Higher thermal stability. Chiral auxiliaries, peptide synthesis .
Diethyl Phthalate (DEP) () Benzene Two ethyl esters No ring strain. High stability, low reactivity. Acts as plasticizer. Toxicity concerns (endocrine disruption). Plastics, cosmetics, solvents .
Diethyl Cyclohexane-1,2-Dicarboxylate () Cyclohexane Two ethyl esters Flexible six-membered ring. No inherent strain. Reactivity limited to ester hydrolysis. Polymer modifiers, lubricants .
Dimethyl (E)-1,2-Diazenedicarboxylate () Azo (N=N) Two methyl esters Azo group decomposes under heat/light. Reactivity: Radical initiation (e.g., polymerization). Not strained. Radical initiators, dyes .

Reactivity and Electronic Effects

  • Electrophilicity : The trifluoromethyl group in the target compound enhances aziridine’s electrophilicity, making it more reactive toward nucleophiles (e.g., amines, thiols) than benzyl- or methyl-substituted analogues .
  • Steric Effects : Bulky substituents (e.g., benzyl in ) hinder ring-opening, whereas smaller groups (e.g., -CF₃) allow faster reactions .
  • Ring Strain : Aziridines (~60° bond angles) are more strained than cyclohexane (109.5°) or benzene (120°), driving ring-opening under milder conditions .

Physicochemical Properties

Property Target Compound 1-Benzyl 2-Methyl Aziridine Dicarboxylate Diethyl Phthalate (DEP)
Molecular Weight ~265 g/mol (est.) 235.24 g/mol 222.24 g/mol
Boiling Point 180–200°C (est.) Not reported 298°C
Solubility Moderate (organic) Low in water, high in DCM Insoluble in water
Stability Air-sensitive Stable at RT Highly stable

Research Findings and Data Trends

  • Ring-Opening Efficiency : The target compound’s -CF₃ group accelerates ring-opening with amines (k = 0.15 M⁻¹s⁻¹) compared to benzyl-substituted analogues (k = 0.02 M⁻¹s⁻¹) .
  • Thermal Stability : Decomposes at 150°C, whereas DEP remains stable up to 300°C .
  • Applications in Pharma : Trifluoromethyl aziridines are emerging in kinase inhibitor synthesis due to enhanced binding affinity .

Biological Activity

1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12F3N2O4. Its structure features a trifluoromethyl group, which enhances its reactivity and biological profile. The aziridine ring is known for its ability to undergo nucleophilic ring-opening reactions, making it a versatile building block in organic synthesis.

  • Alkylating Agent : Aziridines are known to act as alkylating agents, which can modify DNA and proteins, leading to potential antitumor activity. The mechanism involves the formation of reactive intermediates that can covalently bond with nucleophilic sites in biological macromolecules .
  • Antineoplastic Potential : Studies have shown that aziridine derivatives exhibit cytotoxic effects against various cancer cell lines. The diethyl ester form enhances solubility and bioavailability, potentially improving therapeutic efficacy .
  • Antiviral Activity : The compound's structural features may also confer antiviral properties, similar to those observed in other aziridine derivatives used in antiviral therapies like oseltamivir (Tamiflu) which utilizes aziridine in its synthesis .

Synthesis

The synthesis of 1,2-Aziridinedicarboxylic acid, 2-(trifluoromethyl)-, diethyl ester typically involves the following steps:

  • Formation of the Aziridine Ring : This can be achieved through nucleophilic substitution reactions involving suitable precursors.
  • Esters Formation : The introduction of diethyl ester groups can be accomplished via esterification reactions with appropriate carboxylic acids.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that aziridine derivatives exhibited significant cytotoxicity against human leukemia cells. The compound was found to induce apoptosis through DNA damage pathways. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .

CompoundCell LineIC50 (µM)
Aziridine DerivativeHL-60 (Leukemia)15
Control (Doxorubicin)HL-6010

Case Study 2: Antiviral Properties

Research conducted on the antiviral activity of aziridine compounds showed promising results against influenza viruses. The mechanism was attributed to interference with viral replication processes at the cellular level. In vitro studies indicated that the compound reduced viral titers significantly when administered at early stages of infection .

CompoundVirus TypeViral Titer Reduction (%)
Aziridine DerivativeInfluenza A75
Control (Oseltamivir)Influenza A85

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